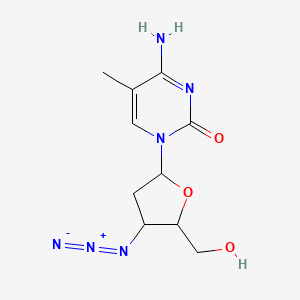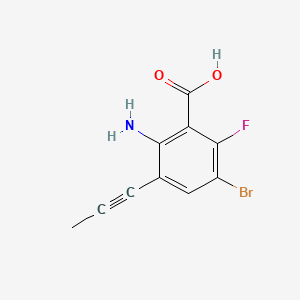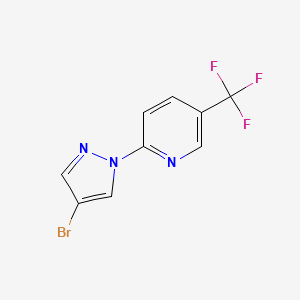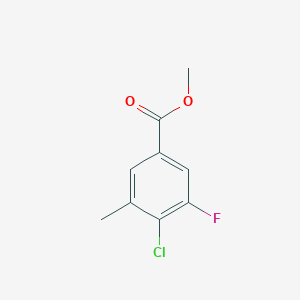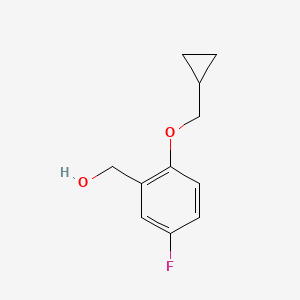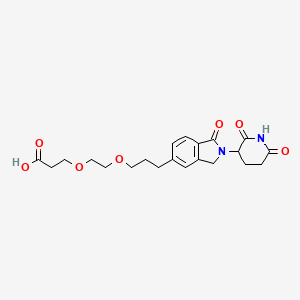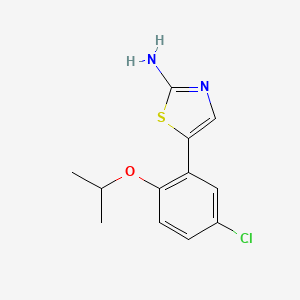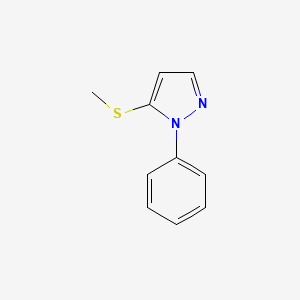
5-(methylthio)-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a phenyl group at position 1 and a methylthio group at position 5 makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-(methylthio)-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylthio)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: 5-(sulfinylmethylthio)-1-phenyl-1H-pyrazole, 5-(sulfonylmethylthio)-1-phenyl-1H-pyrazole.
Reduction: 5-(methylthio)-1-cyclohexyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(methylthio)-1-phenyl-1H-pyrazole depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the biological system and the specific enzyme being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the methylthio group.
5-(Methylthio)-1H-pyrazole: Similar structure but lacks the phenyl group.
1-Phenyl-5-(methylsulfonyl)-1H-pyrazole: Similar structure but with a sulfonyl group instead of a methylthio group.
Uniqueness
5-(Methylthio)-1-phenyl-1H-pyrazole is unique due to the presence of both the phenyl and methylthio groups, which confer specific chemical and biological properties. The combination of these groups can enhance its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10N2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
5-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C10H10N2S/c1-13-10-7-8-11-12(10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
MHMOOYIUBUKPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3S)-3-({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidine-1-carboxylate](/img/structure/B14772136.png)
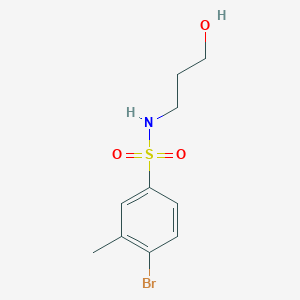
![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
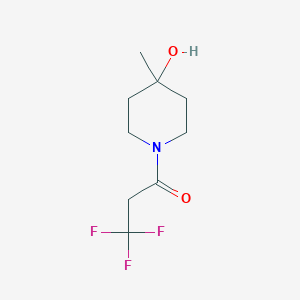
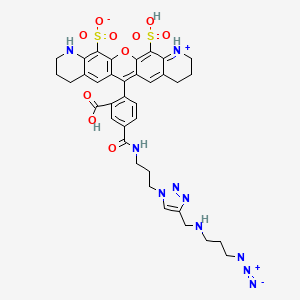
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
